

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxyadipic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyadipic acid*

Cat. No.: *B108492*

[Get Quote](#)

Application Note: GC-MS Analysis of 2-Hydroxyadipic Acid

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of **2-Hydroxyadipic acid** in biological matrices, such as urine, using gas chromatography-mass spectrometry (GC-MS). **2-Hydroxyadipic acid** is a dicarboxylic fatty acid and a key metabolite in the degradation pathways of lysine, hydroxylysine, and tryptophan.^[1] Elevated levels of **2-Hydroxyadipic acid** in urine can be indicative of certain inborn errors of metabolism, such as 2-ketoadipic aciduria.^[1] The described method employs a robust sample preparation procedure involving extraction and a two-step derivatization, followed by sensitive and selective detection by GC-MS. This protocol is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical diagnostics.

Introduction

2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid.^{[2][3][4]} Its accumulation is a key biomarker for 2-ketoadipic acidemia, a genetic disorder characterized by a deficiency in the enzyme 2-ketoadipic dehydrogenase.^{[2][4]} Accurate and reliable quantification of **2-Hydroxyadipic acid** is crucial for the diagnosis and monitoring of this and related metabolic disorders. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due

to its polar nature and low volatility, **2-Hydroxyadipic acid** requires chemical derivatization prior to GC-MS analysis. This application note details a complete workflow, from sample preparation to data analysis, for the determination of **2-Hydroxyadipic acid**.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from established methods for the analysis of organic acids in urine.[\[2\]](#) [\[5\]](#)

1. Sample Collection and Storage:

- Collect a random urine sample in a sterile, preservative-free container.
- Store samples at -20°C or lower until analysis to minimize degradation.

2. Reagents and Materials:

- Urine sample
- Internal Standard (IS) solution (e.g., a stable isotope-labeled **2-Hydroxyadipic acid** or a structurally similar, non-endogenous dicarboxylic acid)
- Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Ethyl acetate (analytical grade)
- Hexane (analytical grade)
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl)
- Glass vials with PTFE-lined caps
- Centrifuge

- Nitrogen evaporator

- Heating block or oven

3. Extraction and Derivatization Protocol:

- Thaw urine samples to room temperature and vortex to ensure homogeneity.
- Pipette 1 mL of urine into a clean glass tube.
- Add a known amount of the internal standard solution to each sample.
- Acidify the urine to a pH of less than 2 with hydrochloric acid.
- Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
- Repeat the extraction (steps 5-7) with another 4 mL of ethyl acetate and combine the organic layers.
- Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
- Oximation: Add 50 μ L of methoxyamine hydrochloride solution to the dried residue. Cap the vial tightly and incubate at 60°C for 30 minutes. This step converts keto groups to their oxime derivatives.
- Silylation: After cooling to room temperature, add 100 μ L of BSTFA with 1% TMCS to the vial. Cap tightly and incubate at 70°C for 60 minutes. This step converts hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.
- After cooling, the derivatized sample is ready for GC-MS analysis.

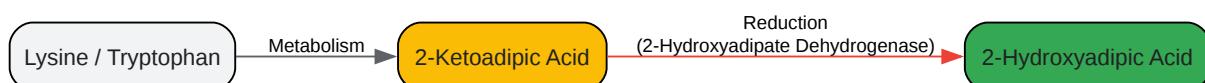
GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. Instrument conditions may need to be optimized for specific equipment.

Parameter	Value
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
Injection Volume	1 μ L
Injector Temperature	280°C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes.
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 50-600
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temperature	280°C
Ion Source Temperature	230°C
Quadrupole Temperature	150°C

Data Presentation

The trimethylsilyl derivative of **2-Hydroxyadipic acid** is expected to have three TMS groups attached (one to the hydroxyl group and two to the carboxyl groups).


Table 1: Expected GC-MS Data for 3-TMS-**2-Hydroxyadipic Acid**

Parameter	Value	Reference
Derivative Formula	C15H34O5Si3	[6]
Derivative Molecular Weight	378.684 g/mol	[6]
Retention Index (on 5% phenyl column)	1663.2	[6][7]
Key Mass Fragments (m/z)	129, 171, 261	[2]

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of **2-Hydroxyadipic acid** with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Mandatory Visualization

Metabolic Pathway of **2-Hydroxyadipic Acid** Formation

[Click to download full resolution via product page](#)

Caption: Metabolic formation of **2-Hydroxyadipic acid**.

Experimental Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. metbio.net [metbio.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. youngin.com [youngin.com]
- 7. Human Metabolome Database: GC-MS Spectrum - 2-Hydroxyadipic acid GC-MS (3 TMS) (HMDB0000321) [hmdb.ca]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxyadipic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108492#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-2-hydroxyadipic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com